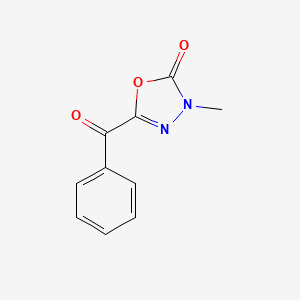
5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of iodine-assisted protocols where methyl/benzyl carbazates and aldehydes undergo sequential condensation, oxidative cyclization, and rearrangement . The reaction conditions often include the presence of iodine and a base, promoting intramolecular C–O bond formation at elevated temperatures (around 90°C).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family, known for its antibacterial and antiviral activities.
1,3,4-Oxadiazole: Similar to 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one but with different substituents, exhibiting diverse biological activities.
1,2,5-Oxadiazole: Known for its applications in medicinal chemistry and material science.
Uniqueness
This compound stands out due to its specific benzoyl and methyl substituents, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-benzoyl-3-methyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-12-10(14)15-9(11-12)8(13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
MZHCSWZDQOXVNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OC(=N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



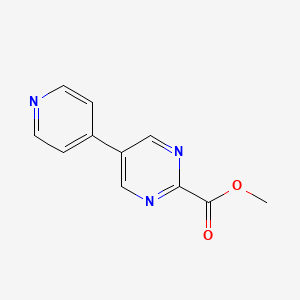
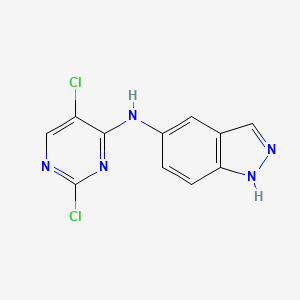


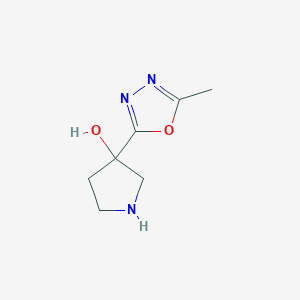


![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)
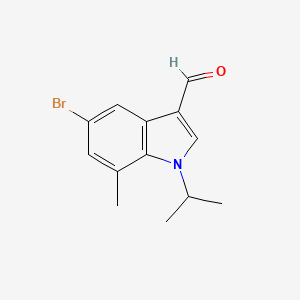
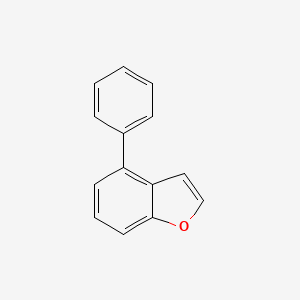
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)


